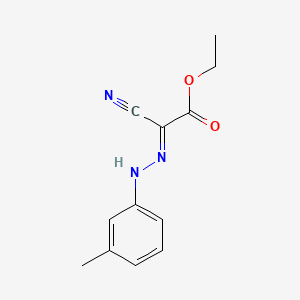
2-Ethyl-6-methyl-3,4-dihydroquinoline;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-6-methyl-3,4-dihydroquinoline;hydrobromide is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes an ethyl group at the second position, a methyl group at the sixth position, and a dihydroquinoline core. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-methyl-3,4-dihydroquinoline;hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethyl aniline and 6-methyl aniline.
Cyclization: The key step involves the cyclization of these aniline derivatives to form the dihydroquinoline core. This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with aldehydes or ketones in the presence of acidic catalysts.
Hydrobromide Formation: The final step involves the conversion of the dihydroquinoline compound to its hydrobromide salt form by reacting it with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are subjected to cyclization reactions in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Salt Formation: The purified dihydroquinoline is then converted to its hydrobromide salt form using hydrobromic acid.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-6-methyl-3,4-dihydroquinoline;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the dihydroquinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties.
Applications De Recherche Scientifique
2-Ethyl-6-methyl-3,4-dihydroquinoline;hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethyl-6-methyl-3,4-dihydroquinoline;hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylquinoline: Similar structure but lacks the ethyl group at the second position.
6-Methylquinoline: Similar structure but lacks the ethyl group at the second position.
2-Ethylquinoline: Similar structure but lacks the methyl group at the sixth position.
Uniqueness
2-Ethyl-6-methyl-3,4-dihydroquinoline;hydrobromide is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
89228-28-4 |
|---|---|
Formule moléculaire |
C12H16BrN |
Poids moléculaire |
254.17 g/mol |
Nom IUPAC |
2-ethyl-6-methyl-3,4-dihydroquinoline;hydrobromide |
InChI |
InChI=1S/C12H15N.BrH/c1-3-11-6-5-10-8-9(2)4-7-12(10)13-11;/h4,7-8H,3,5-6H2,1-2H3;1H |
Clé InChI |
LKZROMARYUMWFM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=C(CC1)C=C(C=C2)C.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



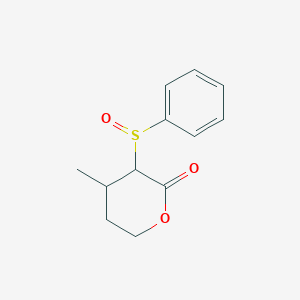
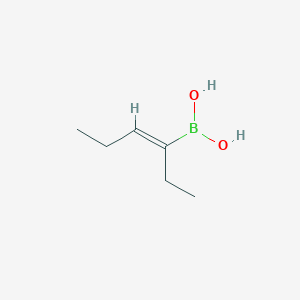
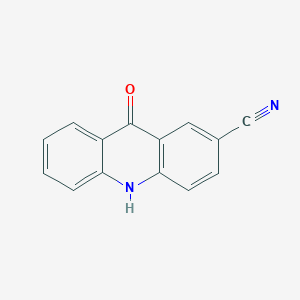
![methyl N-({[3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycinate](/img/structure/B14134856.png)
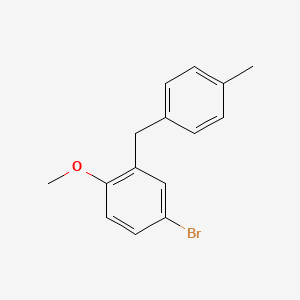

![[(1R,2R)-2-butylcyclopropyl]boronic acid](/img/structure/B14134879.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B14134886.png)
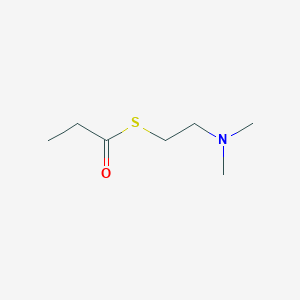
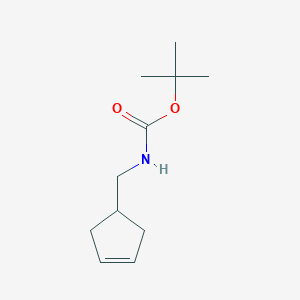
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B14134922.png)
